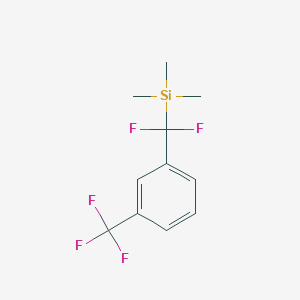
M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene
概要
説明
M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene is an organosilicon compound that features both trifluoromethyl and trimethylsilyldifluoromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of magnesium metal-mediated reductive tri- and difluoromethylation of chlorosilanes using tri- and difluoromethyl sulfides, sulfoxides, and sulfones . The reaction conditions often include the use of non-ozone-depleting trifluoromethane and diphenyl disulfide as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory methods to larger reactors and optimizing the reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethyl or trimethylsilyldifluoromethyl groups are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can undergo coupling reactions to form larger molecules with multiple benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield benzene derivatives with different functional groups, while coupling reactions can produce polyaromatic compounds.
科学的研究の応用
M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes. Fluorine atoms can improve the bioavailability and metabolic stability of these molecules.
Medicine: The compound is investigated for its potential use in drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for new therapeutics.
Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and coatings, which have applications in electronics, aerospace, and other high-tech industries.
作用機序
The mechanism of action of M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can form strong bonds with other atoms, leading to changes in the electronic and steric properties of the molecules it interacts with. This can result in enhanced reactivity and stability, making the compound effective in various chemical and biological processes.
類似化合物との比較
Similar Compounds
(Trifluoromethyl)trimethylsilane: This compound also contains a trifluoromethyl group attached to a silicon atom and is used in similar applications.
(Difluoromethyl)trimethylsilane: This compound features a difluoromethyl group attached to a silicon atom and is used in the synthesis of fluorinated organic compounds.
Uniqueness
M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene is unique due to the presence of both trifluoromethyl and trimethylsilyldifluoromethyl groups on the same benzene ring. This dual functionality allows for greater versatility in chemical reactions and applications compared to similar compounds that contain only one type of fluorinated group.
特性
IUPAC Name |
[difluoro-[3-(trifluoromethyl)phenyl]methyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F5Si/c1-17(2,3)11(15,16)9-6-4-5-8(7-9)10(12,13)14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMNZGHLTTXUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=CC(=C1)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458437 | |
| Record name | {Difluoro[3-(trifluoromethyl)phenyl]methyl}(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149194-34-3 | |
| Record name | {Difluoro[3-(trifluoromethyl)phenyl]methyl}(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















